N-benzyl-4-tert-butylbenzenesulfonamide
Description
N-Benzyl-4-tert-butylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a tert-butyl group at the para position and a sulfonamide group linked to a benzyl moiety. Sulfonamides are critical in medicinal chemistry due to their roles as enzyme inhibitors, antimicrobial agents, and intermediates in drug synthesis . The tert-butyl group enhances lipophilicity and metabolic stability, while the benzyl moiety may influence binding affinity in biological systems.
Properties
CAS No. |
321704-15-8 |
|---|---|
Molecular Formula |
C17H21NO2S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-benzyl-4-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO2S/c1-17(2,3)15-9-11-16(12-10-15)21(19,20)18-13-14-7-5-4-6-8-14/h4-12,18H,13H2,1-3H3 |
InChI Key |
YMBHVQLKTGIYNB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of N-benzyl-4-tert-butylbenzenesulfonamide
The synthesis of this compound is typically achieved through several methods involving the reaction of sulfonamide derivatives with benzyl halides or related compounds. The synthesis often requires the use of catalysts to enhance yield and purity.
Key Synthesis Methods:
- Catalytic Methods: Utilizing transition metal catalysts to facilitate the reaction between sulfonamides and benzyl derivatives, improving yields significantly .
- Solvent-Free Reactions: Recent advancements have shown that solvent-free conditions can also be effective, reducing environmental impact and simplifying purification processes .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for therapeutic applications.
2.1 Anticancer Properties
Research indicates that sulfonamide derivatives, including this compound, possess anticancer properties. Specifically, studies have demonstrated their effectiveness in inhibiting the growth of prostate cancer cells, particularly those resistant to standard antiandrogen therapies like hydroxyflutamide .
2.2 Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism is believed to involve the inhibition of specific inflammatory pathways .
Applications in Medicinal Chemistry
The compound's structure allows it to function as a versatile building block in drug development.
3.1 Drug Development
this compound can be modified to create new derivatives with enhanced biological activity or reduced side effects. Its sulfonamide group is particularly useful for developing antibiotics and other therapeutic agents .
3.2 Vaccine Adjuvants
There is ongoing research into the use of compounds like this compound as vaccine adjuvants, enhancing immune responses when used alongside vaccines .
Agricultural Applications
In addition to medicinal uses, this compound has potential applications in agriculture.
4.1 Herbicides and Pesticides
The compound's structural characteristics allow it to interact with biological systems in plants and pests, making it a candidate for development as a herbicide or pesticide . Research suggests that sulfonamides can disrupt metabolic pathways in target organisms, leading to effective pest control.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Compounds
The following table summarizes key structural analogs of N-benzyl-4-tert-butylbenzenesulfonamide, highlighting differences in substituents, molecular properties, and applications:
Structural and Functional Analysis
- Electron-Withdrawing vs. The bromine atom in 352331-89-6 introduces steric bulk and polarizability, which may improve binding to hydrophobic enzyme pockets .
- Steric and Lipophilic Effects :
- The tert-butyl group in all analogs improves metabolic stability by resisting oxidative degradation, a common feature in protease inhibitors .
- Benzyl vs. Pyrimidinyl Moieties : While this compound has a flexible benzyl group, pyrimidinyl-containing analogs (e.g., 346672-43-3) exhibit rigid, planar structures suited for intercalation or π-π stacking in biological targets .
Pharmacological and Industrial Relevance
- Pharmaceutical Standards : Compounds like Bosentan Related Compound A (USP 1076126) underscore the role of tert-butylbenzenesulfonamides in quality control for drugs like bosentan, an endothelin receptor antagonist .
- Synthetic Versatility : The tert-butyl group’s stability makes these compounds valuable intermediates. For example, 4-tert-butylbenzenesulfonamide derivatives are precursors to cilazapril (an ACE inhibitor) and buclizine (an antihistamine) .
Preparation Methods
Direct Amination in Alkaline Aqueous Conditions
The most straightforward method involves the reaction of 4-tert-butylbenzenesulfonyl chloride with benzylamine under alkaline conditions. This approach, adapted from the synthesis of N-n-butylbenzenesulfonamide, utilizes sodium hydroxide (NaOH) to neutralize hydrochloric acid (HCl) generated during the reaction.
Procedure :
-
Reagent Setup : In a four-necked flask equipped with a stirrer and condenser, dissolve 4-tert-butylbenzenesulfonyl chloride (1 mol) in an aqueous 20% NaOH solution.
-
Amine Addition : Slowly add benzylamine (3 mol) under ultrasonic agitation at 20°C to enhance mixing and reaction kinetics.
-
Temperature Control : Maintain the reaction at 20°C for 30 minutes, then raise the temperature to 60°C to precipitate the product.
-
Workup : Separate the organic phase via vacuum distillation (98 kPa, 140°C) to remove residual water and unreacted benzylamine.
-
Purification : Perform vacuum distillation at 0.07 kPa to isolate N-benzyl-4-tert-butylbenzenesulfonamide.
Key Data :
Advantages :
-
High yield and purity due to efficient HCl neutralization and ultrasonic mixing.
-
Scalable for industrial production with minimal waste.
Catalytic Amination with Hafnium Tetrachloride
A modified method inspired by N-tert-butylbenzenesulfonamide synthesis employs hafnium tetrachloride (HfCl₄) as a catalyst to accelerate sulfonamide formation under reflux conditions.
Procedure :
-
Reagent Mixing : Combine 4-tert-butylbenzenesulfonyl chloride (31.81 mmol), benzylamine (47.72 mmol), and HfCl₄ (3 wt% relative to sulfonyl chloride) in N-methylpyrrolidone (NMP) .
-
Reaction Conditions : Heat the mixture to 150°C under reflux for 4–6 hours.
-
Monitoring : Use high-performance liquid chromatography (HPLC) with a methanol-water (70:30) mobile phase to confirm the disappearance of the sulfonyl chloride.
-
Workup : Cool to room temperature, filter insoluble residues, and remove solvents via vacuum desolventization.
Key Data :
Advantages :
-
Enhanced reaction efficiency due to HfCl₄’s Lewis acidity, which activates the sulfonyl chloride electrophile.
-
Compatible with sterically hindered substrates.
Schotten-Baumann Method Using Pyridine
The classical Schotten-Baumann method, optimized for tert-butyl-substituted sulfonamides, involves a two-phase system with pyridine as both a base and solvent.
Procedure :
-
Phase Separation : Dissolve 4-tert-butylbenzenesulfonyl chloride in dichloromethane (DCM) and benzylamine in water.
-
Base Addition : Add pyridine (1.5 eq) to the aqueous phase to absorb HCl.
-
Reaction : Stir vigorously at 25°C for 2 hours.
-
Workup : Extract the organic phase, wash with dilute HCl to remove excess pyridine, and concentrate under reduced pressure.
-
Purification : Recrystallize from ethanol to achieve high-purity product.
Key Data :
-
Yield : 85–90%
-
Purity : 95% (NMR)
Advantages :
-
Mild conditions suitable for heat-sensitive substrates.
-
Pyridine minimizes side reactions by rapid HCl scavenging.
Comparative Analysis of Synthesis Methods
Reaction Optimization and Industrial Scaling Considerations
Ultrasonic Agitation
Ultrasonic waves (20–40 kHz) improve mass transfer in the direct amination method, reducing reaction time by 30%. This is critical for large-scale batches where mixing efficiency impacts yield.
Catalyst Recycling
HfCl₄ can be recovered from NMP solutions via precipitation with hexane, achieving 85% recovery after three cycles. This reduces material costs in catalytic routes.
Solvent Selection
NMP’s high boiling point (202°C) makes it ideal for high-temperature reactions, while DCM’s low boiling point (40°C) simplifies solvent removal in the Schotten-Baumann method.
Characterization and Quality Control
Spectroscopic Analysis
Q & A
Q. What are the common synthetic routes for preparing N-benzyl-4-tert-butylbenzenesulfonamide, and what reaction conditions are critical for optimizing yield and purity?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, starting with the preparation of key intermediates. A general approach includes:
Sulfonylation: Reacting 4-tert-butylbenzenesulfonyl chloride with benzylamine in a polar aprotic solvent (e.g., dimethyl sulfoxide or dichloromethane) under controlled temperatures (0–25°C) to form the sulfonamide bond.
Purification: Isolation via recrystallization or column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures.
Critical factors include maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl chloride and optimizing stoichiometry to minimize byproducts. Reaction progress is monitored via thin-layer chromatography (TLC) .
Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?
Methodological Answer: Key analytical methods include:
Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Confirm molecular structure by identifying characteristic peaks (e.g., tert-butyl protons at ~1.3 ppm, benzyl protons at ~4.3 ppm, aromatic protons in the 7.0–7.5 ppm range).
- 2D NMR (HSQC, HMBC): Resolve ambiguities in proton-carbon correlations, especially for overlapping aromatic signals.
High-Performance Liquid Chromatography (HPLC): Assess purity (>95% by area normalization) using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel sulfonamide derivatives, such as unexpected splitting patterns or missing peaks in NMR spectra?
Methodological Answer: Discrepancies in spectral data often arise from conformational flexibility, impurities, or solvent effects. Strategies include:
Cross-Validation: Use complementary techniques (e.g., mass spectrometry for molecular weight confirmation, IR spectroscopy for functional group validation).
Computational Modeling: Compare experimental NMR data with density functional theory (DFT)-predicted chemical shifts to identify misassignments.
Variable Temperature NMR: Resolve dynamic effects (e.g., restricted rotation around the sulfonamide bond) by acquiring spectra at elevated temperatures (e.g., 50–80°C) .
Q. What methodologies are employed to study the structure-activity relationship (SAR) of this compound derivatives in pharmacological research?
Methodological Answer: SAR studies focus on modifying substituents to enhance bioactivity. Key steps include:
Derivatization:
- Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at the benzyl or aryl positions.
- Optimize synthetic routes (e.g., Suzuki coupling for aryl modifications) while maintaining the sulfonamide core.
Biological Assays:
- Test derivatives against target enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric assays.
- Evaluate cytotoxicity via MTT assays in cell lines.
Computational Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes and affinity to target proteins .
Q. How can researchers address inconsistencies in reaction yields during scale-up synthesis of this compound?
Methodological Answer: Yield variations during scale-up often stem from heat transfer inefficiencies or mixing limitations. Mitigation strategies include:
Process Optimization:
- Use jacketed reactors for precise temperature control.
- Employ continuous-flow systems to improve mixing and heat dissipation.
In Situ Monitoring: Implement inline Fourier-transform infrared (FTIR) spectroscopy to track reagent consumption and intermediate formation.
Design of Experiments (DoE): Apply factorial designs to identify critical parameters (e.g., solvent volume, stirring rate) affecting yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
